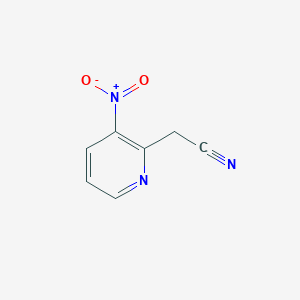

2-(3-Nitropyridin-2-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-3-6-7(10(11)12)2-1-5-9-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKRHEANEZONBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457173 | |

| Record name | 2-(3-nitropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-65-1 | |

| Record name | 2-(3-nitropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis and properties of 2-(3-Nitropyridin-2-yl)acetonitrile

An In-depth Technical Guide to the Synthesis and Properties of 2-(3-Nitropyridin-2-yl)acetonitrile

Executive Summary

2-(3-Nitropyridin-2-yl)acetonitrile is a pivotal heterocyclic building block whose strategic importance is derived from the unique electronic interplay between its constituent moieties: an electron-deficient nitropyridine ring and a reactive acetonitrile side chain. The nitro group, a potent electron-withdrawing group, not only modulates the electronic properties of the pyridine core but also activates adjacent positions for specific chemical transformations. The acetonitrile group provides a versatile synthetic handle for carbon-carbon bond formation and functional group interconversion.[1] This guide offers a comprehensive exploration of the synthesis, physicochemical properties, and chemical reactivity of this compound, providing researchers with the foundational knowledge required for its effective utilization in complex molecule synthesis, particularly within the domain of medicinal chemistry.[2][3]

Strategic Synthesis: Nucleophilic Aromatic Substitution

The most direct and efficient pathway to 2-(3-Nitropyridin-2-yl)acetonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the pyridine ring, which is significantly enhanced by the ortho-nitro group.

The Causality of the Synthetic Design

The core of this synthesis is the reaction between 2-chloro-3-nitropyridine and the carbanion of acetonitrile. The mechanistic choice is dictated by the following principles:

-

Activation by the Nitro Group: The -NO₂ group at the C3 position exerts a strong electron-withdrawing effect through both resonance and induction. This effect depletes electron density primarily at the ortho (C2, C4) and para (C6) positions, rendering them highly susceptible to nucleophilic attack.

-

Choice of Leaving Group: Chlorine at the C2 position serves as an excellent leaving group, readily displaced upon the formation of the transient, negatively charged Meisenheimer complex.

-

Generation of the Nucleophile: Acetonitrile is not nucleophilic itself. Its α-protons, however, are weakly acidic (pKa ≈ 31 in DMSO) and can be abstracted by a sufficiently strong base to generate the nucleophilic acetonitrile carbanion (⁻CH₂CN). The choice of base is critical; a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or potassium t-butoxide is ideal to prevent competitive addition to the pyridine ring.[4]

-

Temperature Control: The deprotonation of acetonitrile and the subsequent SNAr reaction are highly exothermic. Conducting the reaction at low temperatures (-78 to -40 °C) is essential to control the reaction rate, minimize side-product formation (such as self-condensation of acetonitrile), and ensure the stability of the intermediate species.[4]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from starting materials to the purified final product.

Caption: Workflow for the synthesis of 2-(3-Nitropyridin-2-yl)acetonitrile.

Field-Proven Experimental Protocol

This protocol is a representative procedure derived from established principles of SNAr reactions on activated heteroaromatics.[4]

Materials & Reagents:

-

2-Chloro-3-nitropyridine (1.0 eq)[5]

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Acetonitrile (1.2 eq), anhydrous[6]

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF and diisopropylamine.

-

LDA Formation: The solution is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium is added dropwise while maintaining the internal temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to pre-form the LDA.

-

Nucleophile Generation: Anhydrous acetonitrile is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete formation of the acetonitrile carbanion.

-

SNAr Reaction: A solution of 2-chloro-3-nitropyridine in minimal anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction & Workup: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(3-Nitropyridin-2-yl)acetonitrile as a pure solid.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following tables summarize the key physical properties and expected spectroscopic signatures.

Core Physicochemical Data

| Property | Value | Source / Rationale |

| Molecular Formula | C₇H₅N₃O₂ | [7] |

| Molecular Weight | 163.14 g/mol | Calculated |

| Monoisotopic Mass | 163.03818 Da | [7] |

| Appearance | Yellow to off-white solid | Inferred from related nitropyridine structures[4] |

| Melting Point | To be determined experimentally | The related (6-chloro-3-nitro-pyridin-2-yl)-acetonitrile melts at 121.5-123.5 °C[4] |

| Solubility | Soluble in DMSO, DMF, acetone; moderately soluble in EtOAc, CH₂Cl₂; poorly soluble in water and hexanes | Based on polarity |

| Predicted XlogP | 0.4 | [7] |

Spectroscopic Fingerprint for Validation

| Technique | Expected Signature | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.9 (dd, 1H), ~8.6 (dd, 1H), ~7.6 (dd, 1H), ~4.1 (s, 2H) | Pyridine protons in the deshielded aromatic region with characteristic coupling. Methylene protons appear as a singlet, shifted downfield by adjacent electron-withdrawing groups. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~155 (C-NO₂), ~152 (C-Cl), ~135, ~125 (aromatic CH), ~115 (C≡N), ~25 (CH₂) | Approximate shifts based on functional groups. The cyano carbon is characteristic. |

| FT-IR (ATR) | ν ~2255 cm⁻¹ (C≡N, sharp), ~1530 cm⁻¹ (asymm. N-O stretch), ~1350 cm⁻¹ (symm. N-O stretch), ~1600, 1450 cm⁻¹ (aromatic C=C/C=N) | Key functional group vibrations provide a definitive fingerprint. |

| HRMS (ESI+) | m/z 164.0455 [M+H]⁺ | Calculated for C₇H₆N₃O₂⁺. High-resolution mass spectrometry confirms the elemental composition.[7] |

Reactivity and Synthetic Potential

2-(3-Nitropyridin-2-yl)acetonitrile is not an endpoint but a versatile intermediate. Its reactivity is centered around three key sites, offering orthogonal handles for molecular elaboration.

Map of Chemical Reactivity

Caption: Key reactivity sites of 2-(3-Nitropyridin-2-yl)acetonitrile.

-

The Activated Methylene Group: The protons of the -CH₂- group are significantly acidic due to the inductive and resonance effects of both the cyano and nitropyridine moieties. Deprotonation yields a stabilized carbanion that can readily participate in C-C bond-forming reactions such as alkylations and Knoevenagel condensations.[1] This allows for the extension and elaboration of the side chain.

-

The Nitro Group: The nitro group is a synthetic linchpin, most often serving as a precursor to an amino group via reduction (e.g., with SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation).[8] The resulting 2-(2-amino-3-pyridyl)acetonitrile opens a gateway to a vast chemical space, including the construction of fused heterocyclic systems (e.g., pyrido[2,3-b]pyrazines), diazotization reactions, and amide couplings.

-

The Cyano Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. Alternatively, it can be reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to a primary amine, providing another point for diversification.

Conclusion and Future Outlook

2-(3-Nitropyridin-2-yl)acetonitrile is a compound of significant synthetic value. Its preparation via a robust SNAr pathway is scalable and founded on well-understood mechanistic principles. The molecule's true power lies in its trifunctional nature, offering chemists orthogonal reactive sites for sequential, controlled modifications. For drug development professionals, this scaffold represents a rich starting point for the generation of compound libraries targeting a wide array of biological systems. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel chemical entities with promising therapeutic potential.

References

- US5811432A - (Pyridyl)acetonitrile derivatives as inhibitors of phosphodiesterase type IV.

-

2-(3-nitropyridin-2-yl)acetonitrile (C7H5N3O2). PubChem. [Link]

-

Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5683. [Link]

-

Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry. LookChem. [Link]

-

Al-Mousawi, S. M., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(5), 1024-1035. [Link]

-

2-Chloro-3-nitropyridine. PubChem. [Link]

-

Chen, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1465. [Link]

-

Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]

Sources

- 1. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. laballey.com [laballey.com]

- 7. PubChemLite - 2-(3-nitropyridin-2-yl)acetonitrile (C7H5N3O2) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-(3-Nitropyridin-2-yl)acetonitrile: A Promising but Under-Characterized Heterocyclic Building Block

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(3-Nitropyridin-2-yl)acetonitrile. As a Senior Application Scientist, my objective is to not only present the known data but also to provide a practical framework for the synthesis, characterization, and potential exploration of this intriguing molecule in the context of medicinal chemistry and drug discovery. The inherent reactivity of the nitropyridine scaffold, combined with the versatile chemistry of the acetonitrile moiety, positions this compound as a valuable, albeit currently under-characterized, building block for novel molecular entities.

Introduction and Strategic Importance

Heterocyclic compounds form the cornerstone of a vast array of pharmaceuticals and biologically active molecules. Within this class, pyridine derivatives are of particular interest due to their presence in numerous approved drugs. The introduction of a nitro group onto the pyridine ring significantly modulates its electronic properties, enhancing its susceptibility to nucleophilic substitution and influencing its biological activity. The nitrile group, a versatile functional group, can serve as a precursor to various other functionalities or act as a key pharmacophoric element.[1]

2-(3-Nitropyridin-2-yl)acetonitrile combines these features, presenting a unique scaffold for the synthesis of diverse chemical libraries. The electron-withdrawing nature of both the nitro and cyano groups is expected to activate the pyridine ring, making it a valuable substrate for a range of chemical transformations. This guide will delve into the known and predicted properties of this compound, offering a roadmap for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(3-Nitropyridin-2-yl)acetonitrile consists of a pyridine ring substituted with a nitro group at the 3-position and an acetonitrile group at the 2-position. This arrangement has significant implications for the molecule's reactivity and potential biological interactions.

| Property | Value | Source |

| IUPAC Name | 2-(3-nitropyridin-2-yl)acetonitrile | N/A |

| CAS Number | 123846-65-1 | [2] |

| Molecular Formula | C₇H₅N₃O₂ | |

| Molecular Weight | 163.14 g/mol | [2] |

| Melting Point | 106-108 °C | [2] |

| Appearance | Powder | [2] |

| SMILES | C1=CC(=C(N=C1)CC#N)[O-] | |

| InChI | 1S/C7H5N3O2/c8-4-3-6-7(10(11)12)2-1-5-9-6/h1-2,5H,3H2 |

Proposed Synthesis and Mechanistic Rationale

A potential starting material is 2-chloro-3-nitropyridine. The reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), would be expected to yield the desired product. The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Caption: Proposed synthesis of 2-(3-Nitropyridin-2-yl)acetonitrile.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMSO (0.5 M), add sodium cyanide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-70 °C) to facilitate the substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 2-(3-Nitropyridin-2-yl)acetonitrile is not publicly available, the following are predictions based on the analysis of its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The methylene protons of the acetonitrile group will appear as a singlet.

-

Pyridine Protons (δ 7.5-9.0 ppm): The electron-withdrawing nitro group will significantly deshield the adjacent protons. The proton at the 4-position is expected to be a doublet of doublets, coupled to the protons at the 5- and 6-positions. The proton at the 6-position will likely be a doublet of doublets, coupled to the protons at the 4- and 5-positions. The proton at the 5-position will also be a doublet of doublets.

-

Methylene Protons (δ ~4.0-4.5 ppm): The protons of the -CH₂-CN group will be a singlet, shifted downfield due to the proximity of the electronegative pyridine ring and the nitro group.

13C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule.

-

Pyridine Carbons (δ 120-160 ppm): The carbon atoms of the pyridine ring will resonate in this region. The carbon bearing the nitro group (C3) and the carbon attached to the acetonitrile group (C2) will be significantly deshielded.

-

Nitrile Carbon (δ ~115-120 ppm): The carbon of the nitrile group typically appears in this region.

-

Methylene Carbon (δ ~20-30 ppm): The carbon of the -CH₂- group will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

C≡N Stretch (ν ~2250 cm⁻¹): A sharp, medium-intensity band characteristic of the nitrile group.

-

NO₂ Stretch (ν ~1530 cm⁻¹ and ~1350 cm⁻¹): Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

-

C=N and C=C Stretches (ν ~1600-1400 cm⁻¹): A series of bands corresponding to the stretching vibrations of the pyridine ring.

-

C-H Stretches (ν ~3100-3000 cm⁻¹): Aromatic C-H stretching vibrations.

-

-CH₂- Stretches (ν ~2950-2850 cm⁻¹): Aliphatic C-H stretching vibrations.

Mass Spectrometry (MS)

The PubChem database provides predicted mass-to-charge ratios (m/z) for various adducts of 2-(3-Nitropyridin-2-yl)acetonitrile, which can be used to confirm its molecular weight.

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.04546 |

| [M+Na]⁺ | 186.02740 |

| [M-H]⁻ | 162.03090 |

| [M]⁺ | 163.03763 |

Protocol for Spectroscopic Analysis:

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

NMR Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the exact mass.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific reported biological activity for 2-(3-Nitropyridin-2-yl)acetonitrile, the broader class of nitropyridine derivatives has shown significant promise in medicinal chemistry.

Anticancer Activity: Several studies have identified nitropyridine analogues as a novel class of microtubule-targeting agents. These compounds can induce cell cycle arrest and apoptosis in cancer cells.[3] The presence of the nitro group is often crucial for this activity. Therefore, 2-(3-Nitropyridin-2-yl)acetonitrile represents a valuable starting point for the synthesis of novel anticancer agents.

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enabling it to interact with the active sites of enzymes.[4][] The unique electronic and steric properties of 2-(3-Nitropyridin-2-yl)acetonitrile make it a candidate for screening against various enzymatic targets.

The following workflow illustrates a potential path for exploring the biological activity of this compound:

Caption: Workflow for the exploration of 2-(3-Nitropyridin-2-yl)acetonitrile in drug discovery.

Safety and Handling

No specific safety data is available for 2-(3-Nitropyridin-2-yl)acetonitrile. However, based on its structure and related compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The compound contains a nitro group and a nitrile group. Nitriles can be toxic and may release hydrogen cyanide upon hydrolysis. Nitroaromatic compounds can also be toxic. Avoid inhalation, ingestion, and skin contact.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-(3-Nitropyridin-2-yl)acetonitrile is a promising heterocyclic building block with significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer agents. While a lack of comprehensive experimental data currently exists in the public domain, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical principles. The predicted spectroscopic data offer a benchmark for the confirmation of its structure.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the compound. Subsequent biological screening against a panel of cancer cell lines and relevant enzymatic targets will be crucial in unlocking the therapeutic potential of this and related molecules. The development of a focused library of analogues will further enable the exploration of structure-activity relationships and the optimization of lead compounds.

References

-

PLOS ONE. 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

-

PubChem. 2-(3-nitropyridin-2-yl)acetonitrile. [Link]

-

PubChem. Acetonitrile. [Link]

-

National Center for Biotechnology Information. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]

-

PubChem. (2H3)Acetonitrile. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

-

ResearchGate. Mass spectra of the acetonitrile solutions of (2) and (3). [Link]

-

ResearchGate. Absorption and emission spectra of 2 in acetonitrile (—) and diethylether (---). [Link]

- Google Patents. Process for producing(2-nitrophenyl)

-

Pharmaffiliates. 2-Amino-2-(pyridin-3-yl)acetonitrile Hydrochloride. [Link]

-

National Center for Biotechnology Information. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]

-

Wikipedia. Acetonitrile. [Link]

-

ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]

-

National Institute of Standards and Technology. Acetonitrile. [Link]

-

ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

MDPI. Applications of Solution NMR in Drug Discovery. [Link]

-

Chemsrc. 2-(6-Nitropyridin-3-yl)acetonitrile. [Link]

Sources

An In-Depth Technical Guide to 2-(3-Nitropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Nitropyridin-2-yl)acetonitrile, a key heterocyclic intermediate. As a Senior Application Scientist, this document synthesizes its core chemical identifiers, physicochemical properties, plausible synthetic routes, chemical reactivity, and potential applications, particularly within the pharmaceutical and materials science sectors. Every piece of technical data is grounded in authoritative sources to ensure scientific integrity.

Core Identifiers and Chemical Structure

2-(3-Nitropyridin-2-yl)acetonitrile is a substituted pyridine derivative characterized by a nitro group at the 3-position and an acetonitrile group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 123846-65-1 . A summary of its key identifiers and structural information is presented in Table 1.

Table 1: Chemical Identifiers for 2-(3-Nitropyridin-2-yl)acetonitrile

| Identifier | Value | Source |

| CAS Number | 123846-65-1 | |

| IUPAC Name | 2-(3-nitropyridin-2-yl)acetonitrile | N/A |

| Synonyms | (3-nitro-2-pyridinyl)acetonitrile | |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.14 g/mol | |

| Canonical SMILES | C1=CC(=C(N=C1)CC#N)[O-] | [1] |

| InChI | InChI=1S/C7H5N3O2/c8-4-3-6-7(10(11)12)2-1-5-9-6/h1-2,5H,3H2 | [1] |

| InChIKey | ADKRHEANEZONBA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The compound exists as a powder at room temperature, with a distinct melting point that indicates its purity. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for 2-(3-Nitropyridin-2-yl)acetonitrile

| Property | Value | Source |

| Physical Form | Powder | |

| Melting Point | 106-108 °C | |

| Storage Temperature | Room Temperature | |

| Purity | Typically ≥95% |

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of 2-(3-Nitropyridin-2-yl)acetonitrile are not extensively published in peer-reviewed journals, a plausible and efficient synthetic pathway can be conceptualized based on established methodologies for analogous pyridine derivatives. The most logical approach involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-3-nitropyridine, with a cyanide source.

The rationale behind this choice is the high reactivity of halopyridines, particularly when activated by an electron-withdrawing group like the nitro group at the 3-position, towards nucleophilic attack.

Proposed Synthetic Workflow

A likely synthetic protocol would proceed as follows:

-

Reaction Setup: A solution of 2-chloro-3-nitropyridine is prepared in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to facilitate the dissolution of the reactants and the salt-like cyanide source.

-

Nucleophilic Addition: A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added to the solution. The cyanide ion (CN⁻) acts as the nucleophile.

-

Reaction Conditions: The reaction mixture is typically heated to promote the substitution reaction. The temperature can range from room temperature to reflux, depending on the reactivity of the specific substrate.

-

Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or LC-MS), the mixture is cooled and typically poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure 2-(3-Nitropyridin-2-yl)acetonitrile.

Caption: Key reactive sites of 2-(3-Nitropyridin-2-yl)acetonitrile.

Applications in Drug Discovery and Materials Science

The nitrile group is a recognized pharmacophore and a versatile synthetic handle in medicinal chemistry. [2][3]Nitrile-containing compounds are found in over 30 approved pharmaceuticals. [2]The 2-(3-Nitropyridin-2-yl)acetonitrile scaffold is a precursor for more complex heterocyclic systems.

-

Heterocyclic Synthesis: It serves as a building block for fused ring systems. For instance, the nitrile and the adjacent ring nitrogen can participate in cyclization reactions to form pyridopyrimidines or other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

-

Precursor to Bioactive Molecules: The reactivity of the nitro and acetonitrile groups allows for sequential modifications to build complex molecular architectures. The nitro group can be reduced to an amino group, which can then be further functionalized. Research on related 2-R-3-nitropyridines has shown their utility in creating novel fluorescent molecules. [4]

Safety and Handling

As with any laboratory chemical, proper handling of 2-(3-Nitropyridin-2-yl)acetonitrile is essential. The available safety data indicates that the compound is hazardous.

-

Hazard Classification: Harmful if swallowed or inhaled, and toxic in contact with skin. [5]It can cause serious eye irritation and damage to organs. [5][6]* Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. [5]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5][6]Avoid contact with skin, eyes, and clothing. [5]Keep away from heat, sparks, and open flames. [5]* First Aid Measures:

-

Inhalation: Move the person to fresh air. Call a poison center or doctor. [5][6] * Skin Contact: Take off contaminated clothing immediately. Rinse skin well with water. [5][6] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [5][6] * Ingestion: Call a poison center or doctor. Rinse mouth. [5]* Storage: Store in a tightly closed container in a dry and well-ventilated place. [6]

-

Conclusion

2-(3-Nitropyridin-2-yl)acetonitrile is a functionally rich heterocyclic compound with significant potential as an intermediate in synthetic chemistry. Its well-defined structure, characterized by the CAS number 123846-65-1, combined with the strategic placement of reactive nitro and acetonitrile groups, makes it a valuable precursor for the synthesis of complex nitrogen-containing molecules. Researchers in drug discovery and materials science can leverage its inherent reactivity to construct novel compounds with desired biological or physical properties. Adherence to strict safety protocols is mandatory when handling this toxic and reactive chemical.

References

-

PubChem. (n.d.). 2-(3-nitropyridin-2-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

A. V. Gutov, et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5673. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1446-1467. [Link]

Sources

- 1. PubChemLite - 2-(3-nitropyridin-2-yl)acetonitrile (C7H5N3O2) [pubchemlite.lcsb.uni.lu]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

molecular formula and weight of 2-(3-Nitropyridin-2-yl)acetonitrile

An In-Depth Technical Guide to 2-(3-Nitropyridin-2-yl)acetonitrile for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(3-Nitropyridin-2-yl)acetonitrile, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its core molecular and physicochemical properties, provide a detailed, mechanistically justified synthetic protocol, and explore its potential as a versatile scaffold for drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the strategic application of this valuable intermediate.

Molecular Identity and Physicochemical Properties

Understanding the fundamental properties of 2-(3-Nitropyridin-2-yl)acetonitrile is the first step toward its effective utilization in a research and development setting. The molecule incorporates a pyridine ring, an electron-withdrawing nitro group, and a reactive acetonitrile moiety, a combination that imparts a unique electronic and steric profile.

The presence of the electronegative nitro group and the nitrile nitrogen atom makes the molecule polar. This polarity suggests solubility in polar organic solvents like acetonitrile, ethyl acetate, and dichloromethane, while having limited solubility in nonpolar solvents like hexanes.

Core Molecular Data

The foundational quantitative data for 2-(3-Nitropyridin-2-yl)acetonitrile is summarized below. The molecular weight is calculated from the molecular formula using standard atomic weights.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.14 g/mol | Calculated |

| Monoisotopic Mass | 163.03818 Da | [1] |

| InChI Key | ADKRHEANEZONBA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(N=C1)CC#N)[O-] | [1] |

Molecular Structure Diagram

The 2D structure of the molecule is critical for understanding its reactivity and potential interactions. The diagram below illustrates the connectivity of the atoms.

Synthesis and Mechanistic Rationale

The synthesis of 2-(3-Nitropyridin-2-yl)acetonitrile can be efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electronic properties of the nitropyridine scaffold.

Rationale for Synthetic Strategy

The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 3-position further depletes electron density from the ring, particularly at the ortho (2- and 4-) and para (6-) positions. This electronic activation makes the 2-position highly susceptible to attack by nucleophiles. By starting with a precursor like 2-chloro-3-nitropyridine, the chloride ion serves as an excellent leaving group, which can be readily displaced by a cyanide nucleophile. Acetonitrile is often used as a polar aprotic solvent for such reactions as it can dissolve the reactants and does not interfere with the nucleophilic attack.[2][3][4]

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the proposed synthesis, from starting materials to the final, purified product.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Anhydrous Acetonitrile (solvent)

-

Ethyl Acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile to dissolve the starting material. Add sodium cyanide (1.2 eq) portion-wise. Causality: Using a slight excess of NaCN ensures the reaction goes to completion. An inert atmosphere prevents side reactions with atmospheric moisture.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir vigorously.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This step is crucial for determining reaction completion and preventing the formation of degradation byproducts from excessive heating.

-

Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any unreacted cyanide.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Rationale: The product is expected to be more soluble in the organic phase. Multiple extractions ensure maximum recovery.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Final Product: Collect the fractions containing the pure product (as identified by TLC), combine them, and remove the solvent in vacuo to yield 2-(3-Nitropyridin-2-yl)acetonitrile as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable for validating the structure and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. A singlet around 4.0-4.5 ppm corresponding to the CH₂ group adjacent to the nitrile and the aromatic ring. |

| ¹³C NMR | Signals corresponding to the five carbons of the pyridine ring, a signal for the CH₂ carbon, and a characteristic signal for the nitrile carbon (typically 115-120 ppm). |

| IR Spectroscopy | A sharp, strong absorption band around 2250 cm⁻¹ characteristic of the C≡N stretch. Strong asymmetric and symmetric stretching bands for the NO₂ group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (e.g., in ESI+, [M+H]⁺ at ~164.04). |

Applications in Medicinal Chemistry and Drug Development

The true value of 2-(3-Nitropyridin-2-yl)acetonitrile lies in its role as a versatile intermediate for creating novel active pharmaceutical ingredients (APIs).[5] Both the nitropyridine core and the nitrile functional group are well-established pharmacophores.

-

Nitrile as a Pharmacophore: The nitrile group is present in over 30 approved pharmaceutical agents.[6] It is a metabolically stable group that can act as a hydrogen bond acceptor, mimicking the functionality of a carbonyl or hydroxyl group.[7] Its linear geometry and electronic properties make it a valuable bioisostere in lead optimization.

-

Nitropyridine as a Scaffold: The nitropyridine moiety is a key component in many biologically active molecules.[8] The nitro group can be reduced to an amine, which opens up a vast chemical space for further derivatization via amide bond formation, reductive amination, or other coupling reactions. The pyridine nitrogen itself can act as a hydrogen bond acceptor and influences the molecule's overall solubility and pharmacokinetic profile.

Potential Derivatization Pathways

The molecule can be readily transformed into a variety of more complex structures, making it a powerful starting point for building a library of drug candidates.

Handling, Safety, and Storage

Safety Precautions:

-

Toxicity: This compound should be handled with care. Nitriles can be metabolized to release cyanide, and nitroaromatic compounds are often toxic.[3] All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemically resistant gloves.

-

Handling Cyanide: The synthesis involves sodium cyanide, which is acutely toxic. Ensure proper quenching procedures are in place and have a cyanide antidote kit available if institutional policy requires it.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. An inert atmosphere is recommended for long-term storage.

Conclusion

2-(3-Nitropyridin-2-yl)acetonitrile is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, leveraging fundamental principles of organic chemistry. The presence of multiple reactive handles—the reducible nitro group, the versatile nitrile, and the activated methylene group—provides chemists with a powerful platform for generating molecular diversity. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will enable researchers to fully exploit this building block in the development of next-generation therapeutics.

References

-

PubChem. 2-(3-nitropyridin-2-yl)acetonitrile. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. The Role of Nitropyridines in Pharmaceutical Development. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

PubChem. Acetonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. Process for producing(2-nitrophenyl)

-

ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]

-

National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

-

National Institutes of Health (NIH). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]

-

National Institutes of Health (NIH). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

-

SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

Wikipedia. Acetonitrile. [Link]

-

PubChem. (2H3)Acetonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]

Sources

- 1. PubChemLite - 2-(3-nitropyridin-2-yl)acetonitrile (C7H5N3O2) [pubchemlite.lcsb.uni.lu]

- 2. laballey.com [laballey.com]

- 3. Acetonitrile - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Nitropyridin-2-yl)acetonitrile: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-nitropyridin-2-yl)acetonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. While the historical record of its initial discovery is not extensively documented in readily accessible literature, its synthesis is readily achievable through established methodologies. This document details a robust and logical synthetic pathway, outlines its physicochemical properties, and explores its potential biological significance and applications by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The introduction of a nitro group and a cyanomethyl substituent onto the pyridine backbone, as seen in 2-(3-nitropyridin-2-yl)acetonitrile, creates a molecule with a unique electronic landscape and versatile reactivity. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the cyanomethyl moiety offers a handle for a variety of chemical transformations. These features make 2-(3-nitropyridin-2-yl)acetonitrile a valuable building block for the synthesis of more complex molecular architectures with potential biological activity.[1][2]

Synthesis and Discovery: A Plausible and Efficient Pathway

While the exact historical details of the first synthesis of 2-(3-nitropyridin-2-yl)acetonitrile are not prominently featured in the scientific literature, its preparation can be reliably achieved through the nucleophilic substitution of a suitable precursor. The most logical and widely practiced approach involves the cyanation of 2-chloro-3-nitropyridine.[3][4] This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring.

The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, facilitates the displacement of the chloro group at the 2-position by a cyanide nucleophile.

Proposed Synthetic Pathway

The synthesis of 2-(3-nitropyridin-2-yl)acetonitrile is predicated on the reaction of 2-chloro-3-nitropyridine with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent.

Caption: Synthetic route to 2-(3-Nitropyridin-2-yl)acetonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the cyanation of halopyridines.[5][6]

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-chloro-3-nitropyridine in anhydrous DMSO (or DMF) to a concentration of approximately 0.5 M.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide portion-wise at room temperature. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash with water and then with brine to remove the solvent and any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(3-nitropyridin-2-yl)acetonitrile.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of the synthesized 2-(3-nitropyridin-2-yl)acetonitrile can be confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.14 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and acetone |

Spectroscopic Data (Predicted and Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and a singlet for the methylene protons of the acetonitrile group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Strong absorbances corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) are also expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Significance and Potential Applications

While specific biological studies on 2-(3-nitropyridin-2-yl)acetonitrile are not widely reported, the structural motifs present in the molecule suggest a high potential for biological activity.

The Role of the Nitropyridine Moiety

Nitropyridine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The nitro group can participate in bioreductive activation within hypoxic tumor cells, leading to cytotoxic species. Furthermore, the pyridine nitrogen can engage in hydrogen bonding interactions with biological targets.

The Versatility of the Pyridylacetonitrile Scaffold

Pyridylacetonitrile derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds.[7][8] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct more complex heterocyclic systems. This versatility allows for the facile diversification of the 2-(3-nitropyridin-2-yl)acetonitrile core to generate libraries of compounds for biological screening.

Potential as a Synthetic Intermediate

Given its reactive functionalities, 2-(3-nitropyridin-2-yl)acetonitrile is an excellent starting material for the synthesis of:

-

Fused Heterocyclic Systems: The amino group that can be generated from the nitro group, in combination with the reactive methylene of the acetonitrile, can be utilized in cyclization reactions to form various fused pyridine derivatives.

-

Novel Ligands: The pyridine nitrogen and the nitrile group can act as coordination sites for metal ions, suggesting potential applications in the development of novel catalysts or metal-based therapeutics.

-

Bioactive Molecules: The core structure can be elaborated through modifications of the nitrile and nitro groups to synthesize compounds with potential therapeutic applications, drawing inspiration from the known activities of related nitropyridines and pyridylacetonitriles.[9][10]

Conclusion

2-(3-Nitropyridin-2-yl)acetonitrile stands as a strategically important, yet under-explored, heterocyclic building block. Its synthesis, readily achievable through the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine, provides access to a versatile scaffold for further chemical exploration. The combination of the reactive nitrile and the electronically significant nitro group on the pyridine ring endows this molecule with considerable potential for the development of novel pharmaceuticals and functional materials. This technical guide provides a foundational understanding of its synthesis and properties, encouraging further investigation into its applications by the scientific community.

References

-

Jahantigh, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5821. [Link]

-

Kaur, N., et al. (2023). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Krasavin, M. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 27(19), 6296. [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

- Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral Thesis, Norwegian University of Science and Technology.

-

Wikipedia. (2023). Cyanation. Wikipedia. [Link]

-

Al-Zaydi, K. M. (2003). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 8(8), 541-554. [Link]

- Google Patents. (2001). Process for the preparation of 2-cyanopyridines. WO2001017970A1.

- Google Patents. (2010). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.

-

da Silva, J. C. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10921. [Link]

-

ResearchGate. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Request PDF. [Link]

-

Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Chemguide. [Link]

-

Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

-

Chemsrc. (2024). 2-(3-nitropyridin-2-yl)acetonitrile Price. Chemsrc. [Link]

-

Zhang, B., et al. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. IOP Conference Series: Materials Science and Engineering, 677(2), 022074. [Link]

-

Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691. [Link]

-

Zhang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4242. [Link]

-

Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Chemguide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HK1048814B - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 4. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 5. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Nitrile Group: A Small Moiety with a Mighty Impact in Pharmaceutical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the vast arsenal of functional groups available to the drug designer, the nitrile (-C≡N) group has emerged as a remarkably versatile and powerful tool. Once viewed with caution, this small, linear moiety is now a celebrated component in a multitude of approved drugs and clinical candidates, with over 30 nitrile-containing pharmaceuticals on the market for a wide array of diseases.[1][2] This guide provides a comprehensive exploration of the multifaceted roles of the nitrile group in pharmaceutical compounds, delving into its fundamental physicochemical properties, its strategic deployment in drug design, and its metabolic fate.

Physicochemical Properties and Non-Covalent Interactions: The Foundation of Versatility

The nitrile group's utility in drug design is rooted in its unique electronic and steric characteristics. It is a linear, sterically small functional group with a strong dipole moment, where the nitrogen atom possesses a lone pair of electrons.[3] These features allow it to engage in a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity.

A Potent Hydrogen Bond Acceptor

The nitrogen atom of the nitrile group is a competent hydrogen bond acceptor, a property that is frequently exploited in drug design.[3][4] It can form hydrogen bonds with various donor residues in a protein's active site, such as the backbone N-H groups or the side chains of amino acids like arginine and serine.[1] This interaction is often pivotal for anchoring a ligand within its binding pocket and contributing to its overall potency. For instance, in several non-steroidal inhibitors, aryl nitriles effectively mimic the hydrogen bonding of a carbonyl group.[1][2]

Experimental Protocol: Assessing Hydrogen Bonding via X-ray Crystallography

A definitive method to elucidate the role of a nitrile group in hydrogen bonding is through co-crystallization of the compound with its target protein followed by X-ray diffraction analysis.

Methodology:

-

Protein Expression and Purification: Express and purify the target protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Co-crystallization: Screen for crystallization conditions of the protein in the presence of a molar excess of the nitrile-containing compound. Common techniques include hanging-drop and sitting-drop vapor diffusion.

-

X-ray Diffraction Data Collection: Mount a suitable crystal and collect diffraction data using a synchrotron X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the structure to obtain a high-resolution model.

-

Analysis: Analyze the electron density maps to confirm the binding of the ligand and measure the distances and angles between the nitrile nitrogen and potential hydrogen bond donors in the protein active site. A distance of ~2.8-3.5 Å is indicative of a hydrogen bond.

Dipolar and Polar Interactions

The strong dipole of the nitrile group enables it to participate in favorable dipolar and polar interactions with the protein environment. This can be particularly advantageous in displacing and mimicking the interactions of water molecules within a binding site, which can lead to an entropic gain in binding affinity.[5][6]

The Nitrile as a Bioisostere: A Strategic Replacement for Enhanced Properties

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The nitrile group has proven to be an effective bioisostere for several key functional groups, offering advantages in terms of metabolic stability, potency, and selectivity.[5][6]

Carbonyl, Hydroxyl, and Carboxyl Surrogates

The nitrile's ability to act as a hydrogen bond acceptor makes it an excellent bioisostere for the carbonyl group.[1][2] This is exemplified in the design of non-steroidal aromatase inhibitors like anastrozole and letrozole, where the nitrile mimics the carbonyl group of the natural substrate, androstenedione.[1][7] Furthermore, its small size and polar nature allow it to function as a surrogate for hydroxyl and carboxyl groups, often with improved pharmacokinetic properties.[1][2][5][6]

Halogen Mimic

The nitrile group can also serve as a bioisostere for halogens, particularly bromine and iodine. It mimics the polarization of the carbon-halogen bond and, due to its smaller size, can achieve better steric complementarity within a binding pocket.[2]

Modulating Pharmacokinetics and Physicochemical Properties

Beyond its direct interactions with the target protein, the nitrile group can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Impact of Nitrile Group | Rationale |

| Metabolic Stability | Generally increases metabolic stability.[8] | The C≡N triple bond is robust and not readily metabolized.[1][2] It can also deactivate adjacent aromatic rings to oxidative metabolism. |

| Solubility | Can improve aqueous solubility.[8] | The polar nature of the nitrile group can increase the overall polarity of a molecule. |

| Lipophilicity (logP) | Generally reduces lipophilicity. | The nitrile group is a polar substituent. |

| Permeability | Can modulate membrane permeability. | The impact is context-dependent and influenced by the overall molecular properties. |

The introduction of a nitrile group is a common strategy to block a site of metabolism on an aromatic ring. Its strong electron-withdrawing nature can make the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2]

The Nitrile as a Covalent "Warhead": A Paradigm in Inhibitor Design

In recent years, the nitrile group has gained prominence as an electrophilic "warhead" in the design of covalent inhibitors, particularly for enzymes with a nucleophilic residue (e.g., cysteine or serine) in their active site.[8][9][10][11][12] This approach offers the potential for increased potency, prolonged duration of action, and the ability to target otherwise "undruggable" proteins.[8]

Reversible Covalent Inhibition

Unlike highly reactive warheads that form irreversible bonds, the nitrile group typically engages in reversible covalent interactions.[10][11] The electrophilic carbon of the nitrile can be attacked by a nucleophilic residue, such as the thiol of cysteine or the hydroxyl of serine, to form a covalent adduct, such as a thioimidate or an imidate, respectively.[8][10] This covalent bond is often reversible, allowing for a dynamic interaction with the target.

Prominent examples of drugs that utilize this mechanism include the dipeptidyl peptidase-4 (DPP-4) inhibitors vildagliptin and saxagliptin, used for the treatment of type 2 diabetes, and the SARS-CoV-2 main protease inhibitor nirmatrelvir (a key component of Paxlovid).[1][8][11]

Experimental Protocol: Characterizing Covalent Inhibition with Mass Spectrometry

Intact protein mass spectrometry can be employed to confirm the formation of a covalent adduct between a nitrile-containing inhibitor and its target protein.

Methodology:

-

Incubation: Incubate the target protein with a molar excess of the nitrile-containing inhibitor under appropriate buffer and temperature conditions for a defined period.

-

Sample Preparation: Desalt the protein-inhibitor mixture using a suitable method (e.g., C4 ZipTip) to remove non-covalently bound inhibitor and buffer components.

-

Mass Spectrometry Analysis: Analyze the desalted sample by electrospray ionization mass spectrometry (ESI-MS).

-

Data Analysis: Compare the mass spectrum of the protein incubated with the inhibitor to that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Tuning Reactivity

The reactivity of the nitrile warhead can be modulated by the electronic properties of the adjacent substituents. Electron-withdrawing groups in the vicinity of the nitrile can enhance its electrophilicity, thereby increasing the rate of covalent bond formation.[8] This provides a handle for medicinal chemists to fine-tune the inhibitor's potency and selectivity.[8]

Metabolic Fate of Nitrile-Containing Pharmaceuticals

The metabolic stability of the nitrile group is a significant advantage in drug design. In most cases, the nitrile moiety is metabolically robust and is excreted unchanged.[1][2] Metabolism, when it occurs, typically happens at other sites in the molecule.[1][2]

However, there are exceptions. Alkylnitriles with a proton on the adjacent carbon can be oxidized by cytochrome P450 enzymes to form a cyanohydrin, which can then release cyanide.[1][2][13][14] To mitigate this potential toxicity, medicinal chemists often design nitrile-containing drugs where the nitrile is attached to an aromatic ring or a quaternary carbon, which prevents this metabolic pathway.[1][2]

In some instances, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, although this is generally a minor metabolic pathway.[1] For example, the primary metabolite of vildagliptin results from the hydrolysis of the nitrile group.[1] There is also evidence that cytochrome P450 enzymes can directly oxidize a nitrile to an amide.[15][16]

Synthesis of Nitrile-Containing Compounds

The incorporation of a nitrile group into a molecule can be achieved through various synthetic methodologies. Common approaches include:

-

Nucleophilic substitution: Reaction of an alkyl halide with a cyanide salt (e.g., sodium or potassium cyanide) in the Kolbe nitrile synthesis.[17]

-

Sandmeyer reaction: Conversion of an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide.[17]

-

Dehydration of amides: Treatment of a primary amide with a dehydrating agent.[17]

-

From aldehydes: Conversion of an aldehyde to an aldoxime followed by dehydration.[17]

Recent advances have focused on developing milder and more environmentally friendly methods for nitrile synthesis.[18][19]

Conclusion

The nitrile group has firmly established itself as a valuable and versatile functional group in the medicinal chemist's toolkit. Its ability to act as a bioisostere, engage in key non-covalent interactions, modulate pharmacokinetic properties, and function as a tunable covalent warhead makes it a powerful asset in the design of novel therapeutics. A thorough understanding of its chemical properties, potential metabolic pathways, and strategic applications will continue to fuel the development of innovative and effective medicines for a wide range of diseases.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

-

de Souza, A. C. A., da Silva, A. C. G., & de Alencastro, R. B. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1031–1045. [Link]

-

Dakshinamurthy, S. (2023). Exploring Chemical Synthesis: The Role of Nitriles in Pharma. PharmaTech.com. [Link]

-

Wang, X., Li, X., & Du, Y. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2735-2748. [Link]

-

de Souza, A. C. A., da Silva, A. C. G., & de Alencastro, R. B. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

-

Anonymous. (2023). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium. [Link]

-

Scott, D. (2023). Neglected Nitriles: An Underutilized Cysteine Reactive Warhead? Drug Hunter. [Link]

-

Turner, D. R., Edwards, A. J., & Piltz, R. O. (2012). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. CrystEngComm, 14(20), 6447-6451. [Link]

-

de Souza, A. C. A., da Silva, A. C. G., & de Alencastro, R. B. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Semantic Scholar. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

-

Sbardella, G., & D’Acquarica, I. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. International Journal of Molecular Sciences, 23(8), 4306. [Link]

-

Anonymous. (2024). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]

-

Sbardella, G., & D’Acquarica, I. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed. [Link]

-

Anonymous. (2024). Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation. ResearchGate. [Link]

-

He, X., et al. (2004). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. PubMed. [Link]

-

Anonymous. (n.d.). Examples of nitrile‐containing pharmaceuticals. ResearchGate. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

-

Turner, D. R., Edwards, A. J., & Piltz, R. O. (2012). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. CrystEngComm, 14(20), 6447-6451. [Link]

-

He, X., et al. (2004). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry, 43(22), 7086–7093. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

-

Turner, D. R., Edwards, A. J., & Piltz, R. O. (2012). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. CrystEngComm, 14(20), 6447-6451. [Link]

-

Wang, X., Li, X., & Du, Y. (2018). A survey of the role of nitrile groups in protein-ligand interactions. PubMed. [Link]

-

El-Koussi, A. A., & El-Shenawy, S. M. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1762-1765. [Link]

-

Grogan, J., DeVito, S. C., Pearlman, R. S., & Korzekwa, K. R. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology, 5(4), 548-552. [Link]

-

Anonymous. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

-

Anonymous. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. [Link]

-

Grogan, J., DeVito, S. C., Pearlman, R. S., & Korzekwa, K. R. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity. Chemical Research in Toxicology, 5(4), 548-552. [Link]

-

Anonymous. (n.d.). Nitrile. Wikipedia. [Link]

-

Anonymous. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network [apo.ansto.gov.au]

- 5. tandfonline.com [tandfonline.com]

- 6. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitriles: an attractive approach to the development of covalent inhibitors. | Semantic Scholar [semanticscholar.org]

- 10. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nitrile - Wikipedia [en.wikipedia.org]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

A Technical Guide to the Biological Significance of Nitropyridines: Mechanisms, Applications, and Experimental Considerations

Abstract